molecular formula C11H6F3NO2 B1359400 2-(4-Trifluoromethylbenzoyl)oxazole CAS No. 898759-66-5

2-(4-Trifluoromethylbenzoyl)oxazole

Cat. No.: B1359400
CAS No.: 898759-66-5
M. Wt: 241.17 g/mol
InChI Key: IHUHMIRJRFVXFH-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylbenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol It is characterized by the presence of an oxazole ring fused with a benzoyl group substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethylbenzoyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-trifluoromethylbenzoyl chloride with 2-amino-2-oxazoline under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trifluoromethylbenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

2-(4-Trifluoromethylbenzoyl)oxazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It finds applications in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylbenzoyl)oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Methylbenzoyl)oxazole
  • 2-(4-Chlorobenzoyl)oxazole
  • 2-(4-Bromobenzoyl)oxazole

Comparison: 2-(4-Trifluoromethylbenzoyl)oxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher lipophilicity and stability, making it more suitable for certain applications, particularly in medicinal chemistry .

Properties

IUPAC Name

1,3-oxazol-2-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUHMIRJRFVXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642072
Record name (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-66-5
Record name (1,3-Oxazol-2-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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